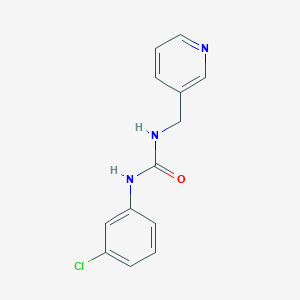![molecular formula C15H13N3O B5717891 4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717891.png)
4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound belonging to the family of oxadiazoles. It is a heterocyclic organic compound with a pyridine and oxadiazole ring in its structure. This compound has gained significant attention in the scientific community due to its potential use in various fields such as medicinal chemistry, material science, and agriculture.
Mecanismo De Acción
The mechanism of action of 4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it is believed that the compound works by inhibiting the growth of microorganisms and cancer cells. It may also act as an anti-inflammatory agent by reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antitumor activity against various cancer cell lines. Additionally, it has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is its broad-spectrum antimicrobial activity. It has also been found to have low toxicity, making it a potential candidate for use in pharmaceuticals. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on 4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of interest is the development of new materials using this compound. It has been found to have unique properties that may make it useful in the development of new materials with specific applications. Another area of interest is the investigation of its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine can be achieved through various methods, including the reaction of 2,5-dimethylbenzonitrile with hydrazine hydrate and carbon disulfide, followed by the reaction with 2-chloropyridine. Another method involves the reaction of 2,5-dimethylbenzonitrile with hydrazine hydrate and carbon disulfide, followed by the reaction with 2-bromopyridine.
Aplicaciones Científicas De Investigación
4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has shown great potential in scientific research applications. It has been extensively studied for its antimicrobial, antitumor, and anti-inflammatory properties. It has also been investigated for its potential use in the development of new materials with unique properties.
Propiedades
IUPAC Name |
5-(2,5-dimethylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-3-4-11(2)13(9-10)15-17-14(18-19-15)12-5-7-16-8-6-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVKCLODSKERNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5717808.png)
![methyl {[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5717815.png)


![ethyl {4-[(2-fluorobenzoyl)amino]phenyl}acetate](/img/structure/B5717829.png)

![2-(trifluoromethyl)benzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5717833.png)



![1-(methylsulfonyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5717896.png)
![N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B5717898.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5717904.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide](/img/structure/B5717908.png)